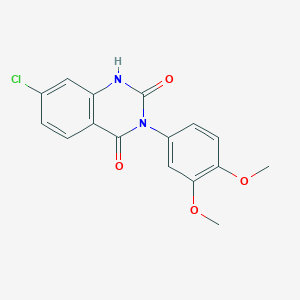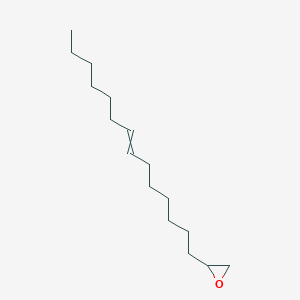
2-(Tetradec-7-EN-1-YL)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetradec-7-EN-1-YL)oxirane, also known as 2-tetradecyloxirane, is an organic compound with the molecular formula C16H32O. It belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by a long alkyl chain with a double bond at the seventh carbon and an oxirane ring at the second carbon .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-7-EN-1-YL)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of tetradec-7-ene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, resulting in the formation of the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors typically employ catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the epoxidation process. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-(Tetradec-7-EN-1-YL)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
β-Hydroxyalkyl Derivatives: Formed via ring-opening reactions with nucleophiles
Diols: Formed via oxidation reactions
Alcohols and Alkanes: Formed via reduction reactions
科学的研究の応用
作用機序
The mechanism of action of 2-(Tetradec-7-EN-1-YL)oxirane primarily involves the ring-opening reactions of the oxirane ring. The strained three-membered ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
2-(Tetradec-7-EN-1-YL)oxirane can be compared with other oxiranes and epoxides:
2-(Adamantan-1-yl)oxirane: Contains an adamantane moiety, which imparts unique steric and electronic properties.
2-(Oct-7-en-1-yl)oxirane: Similar structure with a shorter alkyl chain.
2-(Hexadec-7-en-1-yl)oxirane: Contains a longer alkyl chain, which affects its physical properties and reactivity.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of oxiranes in various fields of research and industry.
特性
CAS番号 |
574729-79-6 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
2-tetradec-7-enyloxirane |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h7-8,16H,2-6,9-15H2,1H3 |
InChIキー |
SCVUAGWGLJOVDB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


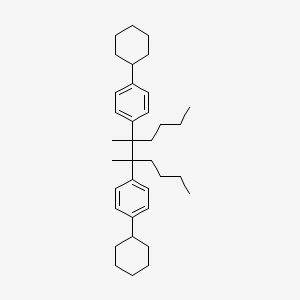

![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
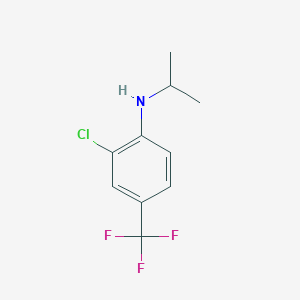
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
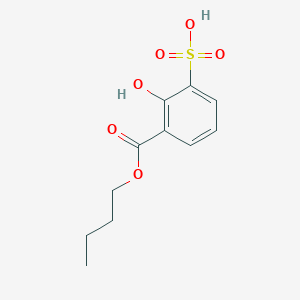
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
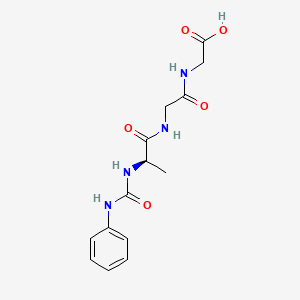

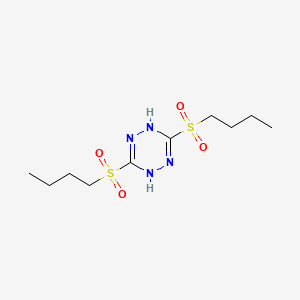
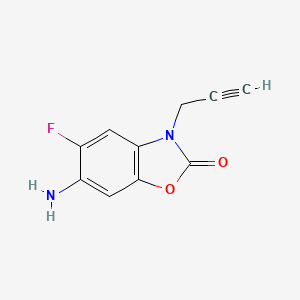
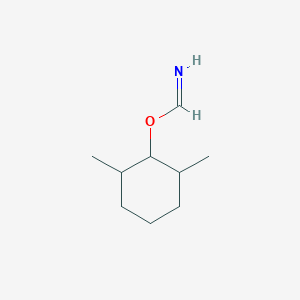
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
